2-(benzylsulfanyl)-N-(4-iodophenyl)acetamide
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Overview
Description
2-(benzylsulfanyl)-N-(4-iodophenyl)acetamide is an organic compound that features a benzylsulfanyl group and an iodophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(4-iodophenyl)acetamide typically involves the reaction of 4-iodoaniline with benzyl mercaptan in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to moderate heating
The reaction proceeds through nucleophilic substitution, where the benzyl mercaptan attacks the electrophilic carbon of the acetamide group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(4-iodophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride
Substitution: Sodium azide or potassium thiocyanate
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Azides, thiocyanates, or other substituted derivatives
Scientific Research Applications
2-(benzylsulfanyl)-N-(4-iodophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The iodophenyl group may facilitate binding to aromatic residues in proteins, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Iodophenyl)acetic acid
- 4-Iodophenylacetonitrile
- 4-Iodobenzeneacetic acid
Uniqueness
2-(benzylsulfanyl)-N-(4-iodophenyl)acetamide is unique due to the presence of both benzylsulfanyl and iodophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C15H14INOS |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C15H14INOS/c16-13-6-8-14(9-7-13)17-15(18)11-19-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |
InChI Key |
GYFFRUBDSPDKLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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